molecular formula C11H10N2O4 B061059 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde CAS No. 191846-76-1

5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde

Cat. No.: B061059
CAS No.: 191846-76-1
M. Wt: 234.21 g/mol
InChI Key: YDMDOIHSAYQATQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde involves several steps, typically starting with the preparation of the indole core. Various methods have been reported for the synthesis of indoles, including classical synthesis methods such as the Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis . These methods often involve the use of specific reagents and reaction conditions to achieve the desired product.

For industrial production, the synthesis process may be optimized for higher yields and purity. This often involves the use of advanced techniques and equipment to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde can be compared with other indole derivatives, such as:

    Indole-3-Acetic Acid: A plant hormone involved in the regulation of plant growth and development.

    Indole-3-Carbinol: Found in cruciferous vegetables, known for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

5-methoxy-1-methyl-4-nitroindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-12-5-7(6-14)10-8(12)3-4-9(17-2)11(10)13(15)16/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDMDOIHSAYQATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2[N+](=O)[O-])OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445761
Record name 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191846-76-1
Record name 5-Methoxy-1-Methyl-4-Nitroindole-3-Carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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